N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-4-yl moiety via a thioether bridge and an N,N-diisopropyl-substituted acetamide group. The 1,3,4-oxadiazole ring acts as a bioisostere, enhancing pharmacological activity by forming hydrogen bonds with biological targets . This compound’s structural complexity allows for diverse interactions with enzymes or receptors, making it a candidate for anticancer, antimicrobial, or enzyme-inhibitory applications .
Properties
IUPAC Name |
N,N-di(propan-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)19(11(3)4)13(20)9-22-15-18-17-14(21-15)12-5-7-16-8-6-12/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKYDXLNHBWWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(O1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-pyridinecarboxylic acid hydrazide can be reacted with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.
Thioether Formation: The oxadiazole intermediate is then reacted with a suitable alkylating agent, such as an alkyl halide, to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with N,N-diisopropylamine and a suitable acylating agent, such as acetyl chloride, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of the target. The oxadiazole ring and thioacetamide group are particularly important for these interactions, as they can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a. Oxadiazole Derivatives with Pyridin-4-yl Substituents
- N-Benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (Zhang et al., 2014):
Replacing the N,N-diisopropyl acetamide with a benzylidene hydrazide group shifts activity toward anticancer targets (IC₅₀ values in low micromolar ranges against cancer cell lines) . The hydrazide group may enhance DNA intercalation or topoisomerase inhibition compared to the acetamide group.
b. Oxadiazole Derivatives with Heterocyclic Attachments
- Benzofuran-Oxadiazole Hybrids (e.g., 5d, 2a-b):
Substituting pyridin-4-yl with benzofuran (e.g., 5-bromobenzofuran in 5d ) enhances antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) due to increased π-π stacking with microbial enzyme pockets . - Thiazole-Oxadiazole Hybrids (e.g., 3a):
A nitrophenyl-thiazole substituent (as in 3a ) improves acetylcholinesterase inhibition (IC₅₀: 1.2 µM) by introducing electron-withdrawing groups that stabilize enzyme interactions .
Pharmacological Activity
Key Findings :
- The pyridin-4-yl group is critical for π-stacking in kinase targets (e.g., EGFR), while N,N-diisopropyl groups may enhance metabolic stability compared to aryl substituents .
- Bulkier substituents (e.g., benzofuran) improve antimicrobial activity but reduce solubility (>300°C melting point in 4b vs. 184°C in 3a ) .
Physicochemical Properties
Notes:
Biological Activity
N,N-Diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thioamide linkage and an oxadiazole moiety, which are known to enhance biological interactions with various targets.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and thioamide functionalities exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been studied for its interactions with various biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, a related compound with a similar structure showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial growth through interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Type of Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 12.5 µg/mL |
| Compound B | Antifungal | 25 µg/mL |
| N,N-Diisopropyl Compound | Antibacterial | TBD |
Anticancer Activity
The compound's potential anticancer activity has also been investigated. In vitro assays using various cancer cell lines have shown that compounds similar to this compound can induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Cancer Cell Line Testing
In a study involving human cervical carcinoma (HeLa) cells, a related thioacetamide derivative exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.
Table 2: Cytotoxicity Results
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | N,N-Diisopropyl Compound | 15 |
| CEM | Related Compound | 20 |
| L1210 | Another Derivative | 18 |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in critical cellular processes. For example, compounds with oxadiazole rings have been reported to bind effectively to serotonin receptors, which could explain their antidepressant-like effects observed in behavioral models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-diisopropyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with a bromo- or chloroacetamide derivative. For example, refluxing equimolar quantities of the thiol and N,N-diisopropyl-2-chloroacetamide in acetone with K₂CO₃ as a base for 6–8 hours yields the target compound . Optimization includes solvent selection (e.g., acetone for solubility), temperature control (reflux at ~56°C), and purification via recrystallization (ethanol/water mixtures) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and confirms substitution patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-S stretch at ~680 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (e.g., dihedral angles between oxadiazole and pyridine rings) .
Q. What key functional groups influence the compound’s reactivity and stability?
- Functional Groups :
- 1,3,4-Oxadiazole ring : Electrophilic at C2 due to electron-withdrawing nitrogen atoms, enabling nucleophilic substitution .
- Thioether linkage (-S-) : Susceptible to oxidation, requiring inert atmospheres during synthesis .
- Diisopropylacetamide : Steric hindrance from isopropyl groups reduces hydrolysis rates in aqueous media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamide-oxadiazole derivatives?
- Methodology :
- Comparative SAR Studies : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) on activity using standardized assays (e.g., IC₅₀ values for enzyme inhibition) .
- Bioactivity Reproducibility : Validate results across multiple cell lines (e.g., MCF-7 vs. HepG2) with controlled experimental conditions (e.g., 10% FBS in DMEM) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Employ AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) using PDB structures (e.g., 4EY7) .
- DFT Calculations : Analyze charge distribution (MESP maps) and frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS with AMBER force fields .
Q. How can reaction yields be improved during scale-up synthesis while maintaining purity?
- Methodology :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced side reactions .
- In-line Analytics : Use HPLC-PDA to monitor intermediates and automate purification (e.g., preparative HPLC with C18 columns) .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- ADME Assays :
- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C .
- Plasma Stability : Incubate with rat plasma (37°C, 1–24 hours) and quantify via LC-MS/MS .
- CYP450 Inhibition : Use fluorometric substrates (e.g., CYP3A4) in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
